molecular formula C3H2N3O3- B14770518 5-Amino-1,3,4-oxadiazole-2-carboxylate

5-Amino-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B14770518
M. Wt: 128.07 g/mol
InChI Key: CDCSNJVXRRSDFF-UHFFFAOYSA-M
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Description

5-Amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. One common method is the tosyl chloride/pyridine-mediated cyclization, which has been shown to be highly efficient . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tosyl chloride, pyridine, carbonyl diimidazoles, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These interactions disrupt the growth and pathogenicity of bacteria, making it a promising candidate for antibacterial applications.

Properties

Molecular Formula

C3H2N3O3-

Molecular Weight

128.07 g/mol

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)/p-1

InChI Key

CDCSNJVXRRSDFF-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=C(O1)N)C(=O)[O-]

Origin of Product

United States

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